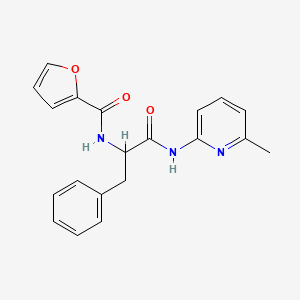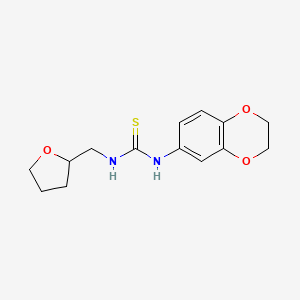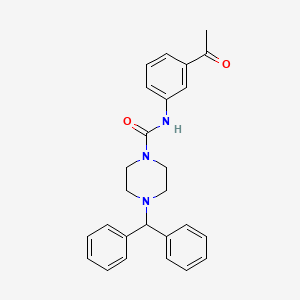
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide
Vue d'ensemble
Description
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide, also known as FMPA, is a compound that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of phenylalanine and has a unique structure that makes it a promising candidate for various research applications. In
Mécanisme D'action
The mechanism of action of N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide is not fully understood, but it is thought to involve the inhibition of NMDA receptors. NMDA receptors are glutamate receptors that play a key role in synaptic plasticity and learning and memory. N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has been shown to inhibit the activity of NMDA receptors by binding to a specific site on the receptor.
Biochemical and Physiological Effects:
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has been shown to have various biochemical and physiological effects in different cell types. In neurons, N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has been shown to inhibit the activity of NMDA receptors, leading to a decrease in calcium influx and a reduction in synaptic plasticity. In cancer cells, N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has been shown to induce apoptosis and inhibit cell proliferation. N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has also been shown to modulate the immune response by inhibiting the activation of T cells and decreasing cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has several advantages as a research tool, including its high specificity for NMDA receptors and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use in lab experiments. N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide is a relatively complex peptide that requires specialized synthesis methods, and its effects may be cell type-specific. Additionally, N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has not been extensively studied in vivo, and its potential side effects are not well understood.
Orientations Futures
There are several future directions for research on N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide. One area of interest is the development of N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide derivatives with improved specificity and potency for NMDA receptors. Another area of research is the investigation of N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide's potential applications in immunotherapy. Additionally, further studies are needed to understand the potential side effects of N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide and its long-term effects in vivo. Overall, N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide is a promising compound with potential applications in various scientific research areas.
Applications De Recherche Scientifique
N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has been studied for its potential applications in various scientific research areas, including neuroscience, oncology, and immunology. In neuroscience, N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory. N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has also been shown to have anti-tumor activity in several cancer cell lines, making it a promising candidate for cancer research. Additionally, N-2-furoyl-N-(6-methyl-2-pyridinyl)phenylalaninamide has been shown to modulate the immune response and may have applications in immunotherapy.
Propriétés
IUPAC Name |
N-[1-[(6-methylpyridin-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c1-14-7-5-11-18(21-14)23-19(24)16(13-15-8-3-2-4-9-15)22-20(25)17-10-6-12-26-17/h2-12,16H,13H2,1H3,(H,22,25)(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVIRQNTXOAOGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nalpha-(furan-2-ylcarbonyl)-N-(6-methylpyridin-2-yl)phenylalaninamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-chlorophenyl)sulfonyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4118182.png)
![methyl 2-[({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate hydrochloride](/img/structure/B4118184.png)
![N-1,3-benzodioxol-5-yl-N'-[1-(2-chloro-6-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]thiourea](/img/structure/B4118192.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118198.png)
![[1-amino-8,8-dimethyl-5-(4-morpholinyl)-8,9-dihydro-6H-pyrano[4,3-d]thieno[2,3-b]pyridin-2-yl](3-nitrophenyl)methanone](/img/structure/B4118207.png)
![9-(3-fluorophenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118209.png)
![3-(2-fluorophenyl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118219.png)

![4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4118228.png)
![N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-methoxy-4-nitrophenyl)thiourea](/img/structure/B4118239.png)
![2-[benzyl(phenylsulfonyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4118245.png)
![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(4-nitrophenyl)benzenesulfonamide](/img/structure/B4118246.png)
![2-[(2,6-dimethyl-4-quinolinyl)carbonyl]-N-(4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118251.png)
